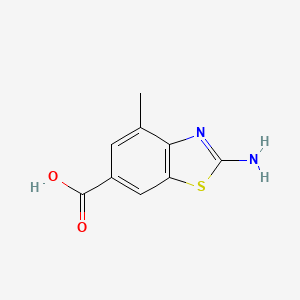

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXZDEIZXWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651556 | |

| Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071359-88-0 | |

| Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, appearing in a variety of pharmacologically active molecules.[1][2] This document outlines the strategic considerations, reaction mechanisms, and a detailed experimental protocol for its synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of substituted 2-aminobenzothiazoles often involves the construction of the thiazole ring onto a pre-functionalized benzene ring. A common and effective method is the reaction of a substituted aniline with a thiocyanate source, followed by cyclization.[1][3]

For the target molecule, this compound, a logical retrosynthetic disconnection breaks the thiazole ring, leading back to a key intermediate, a substituted phenylthiourea, which in turn can be derived from the corresponding substituted aniline.

A primary synthetic route involves the oxidative cyclization of a substituted arylthiourea. A plausible and direct approach starts from 4-amino-3-methylbenzoic acid. This starting material conveniently contains the required methyl and carboxylic acid functionalities at the desired positions relative to the amine, which will become part of the fused thiazole ring.

An alternative, though potentially more complex route, could involve synthesizing 2-amino-4,6-dimethylbenzothiazole and then selectively oxidizing the 6-methyl group to a carboxylic acid. This approach may present challenges in achieving selective oxidation without affecting the 4-methyl group or the electron-rich heterocyclic ring. Therefore, the former strategy, starting with the carboxylic acid group already in place, is generally preferred for its efficiency.

Proposed Synthesis Pathway

The recommended pathway proceeds in two main stages from the commercially available 4-amino-3-methylbenzoic acid:

-

Formation of the Arylthiourea Intermediate: Reaction of 4-amino-3-methylbenzoic acid with a thiocyanate salt in the presence of an acid catalyst to form the corresponding N-(4-carboxy-2-methylphenyl)thiourea.

-

Oxidative Cyclization: Treatment of the arylthiourea intermediate with an oxidizing agent, such as chlorine or bromine, to induce electrophilic cyclization and form the 2-aminobenzothiazole ring.

This overall transformation is a variation of the Hugerschoff synthesis of 2-aminobenzothiazoles.

Mechanistic Insights

The key step in this synthesis is the oxidative cyclization of the N-(4-carboxy-2-methylphenyl)thiourea intermediate. The generally accepted mechanism proceeds as follows:

-

Activation of the Thiourea: The thiourea is activated by the oxidizing agent (e.g., bromine).

-

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic sulfur species.

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs at the position ortho to the amino group, which is highly activated.

-

Aromatization: Loss of a proton restores the aromaticity of the benzene ring, and subsequent elimination of HBr leads to the formation of the stable 2-aminobenzothiazole ring system.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[4]

Materials and Reagents

-

4-amino-3-methylbenzoic acid

-

Sodium thiocyanate (NaSCN)

-

Methanol (MeOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl), 1 M and concentrated

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-amino-3-methylbenzoic acid in methanol.

-

Addition of Thiocyanate: To this suspension, add sodium thiocyanate.

-

Cooling: Cool the mixture to -10 °C in an ice-salt bath.

-

Bromination: While maintaining the temperature below -5 °C, add bromine dropwise to the stirred suspension. Stir the reaction mixture for 2 hours at this temperature.

-

Isolation of Intermediate: Filter the resulting precipitate and wash with cold methanol.

-

Cyclization and Hydrolysis: Suspend the filtered solid in 1 M hydrochloric acid and heat the suspension to reflux for 30 minutes.

-

Purification: Filter the hot solution to remove any insoluble impurities. To the hot filtrate, add concentrated hydrochloric acid to precipitate the product.

-

Final Isolation: Cool the mixture and collect the solid product by filtration. Wash the product with cold water and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for this synthesis, based on analogous reactions.[4] Yields are highly dependent on reaction scale and purification efficiency.

| Parameter | Value |

| Starting Material | 4-amino-3-methylbenzoic acid |

| Key Reagents | NaSCN, Br₂ |

| Solvent | Methanol, Water |

| Reaction Temperature | -10 °C to Reflux |

| Reaction Time | 2-3 hours |

| Typical Yield | 40-50% |

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Synthesis of this compound.

Conclusion

The described synthesis pathway offers a direct and efficient method for the preparation of this compound from a readily available starting material. The procedure relies on the well-established chemistry of 2-aminobenzothiazole formation via oxidative cyclization of an arylthiourea intermediate. This technical guide provides researchers and drug development professionals with the necessary information to synthesize this valuable heterocyclic compound for further investigation and application.

References

Sources

- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

physicochemical properties of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, recognized for their wide spectrum of biological activities.[1][2][3] These compounds, characterized by a fused benzene and thiazole ring system, are integral to the development of agents with anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[3] Within this important class of molecules, this compound represents a key scaffold. The strategic placement of an amino group, a methyl group, and a carboxylic acid on the benzothiazole core offers multiple points for chemical modification, allowing for a thorough exploration of the chemical space to optimize pharmacological efficacy and selectivity.[3]

This guide provides a comprehensive overview of the anticipated . While experimental data for this specific molecule is not extensively available in public literature, we will leverage data from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Predicted Physicochemical Profile

The chemical structure of this compound combines the key functional groups that define its chemical behavior. The basic amino group and the acidic carboxylic acid group suggest amphoteric properties, with its solubility and ionization state being highly dependent on pH. The aromatic benzothiazole core contributes to its thermal stability and provides a platform for potential π-π stacking interactions.

Below is a table summarizing the predicted and analogous physicochemical properties. It is crucial to note that these values are estimations derived from computational models and data from similar compounds, such as 2-Methyl-1,3-benzothiazole-6-carboxylic acid and 2-Amino-4-methylbenzothiazole.

| Property | Predicted/Analogous Value | Data Source/Rationale |

| Molecular Formula | C9H8N2O2S | Based on structure |

| Molecular Weight | 208.24 g/mol | Based on structure[4] |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds[5] |

| Melting Point | >200 °C (Decomposition likely) | High degree of aromaticity and hydrogen bonding potential |

| XLogP3-AA (LogP) | ~2.0 - 2.5 | Interpolated from analogs[5][6] |

| Hydrogen Bond Donors | 2 | Amino and Carboxylic Acid groups |

| Hydrogen Bond Acceptors | 4 | Thiazole N, Carbonyl O, Hydroxyl O |

| pKa (acidic) | ~4-5 | Typical for a benzoic acid derivative |

| pKa (basic) | ~3-4 | Typical for an aminobenzothiazole |

| Aqueous Solubility | Poorly soluble at neutral pH | Expected zwitterionic nature |

Synthetic Strategy

While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be devised from established methods for analogous structures. A common approach involves the reaction of an appropriately substituted aminothiophenol with a cyclizing agent. Alternatively, functional group interconversion from a more readily available precursor, such as the oxidation of a methyl group on a related benzothiazole, could be explored. One potential synthetic pathway is outlined below.[7][8]

Caption: A potential synthetic route to the target compound.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for characterizing the key physicochemical properties of a novel small molecule like this compound.

Solubility Determination

Causality: Solubility is a critical parameter influencing bioavailability and formulation development. For an amphoteric compound, solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pH.

Methodology: Equilibrium Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess of the solid compound to each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination.

Melting Point Determination

Causality: The melting point provides an indication of purity and the strength of the crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder the dry sample.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination

Causality: The acid dissociation constant(s) (pKa) are fundamental to understanding the ionization state of the molecule at different pH values, which in turn dictates its solubility, lipophilicity, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Lipophilicity (LogP) Determination

Causality: The partition coefficient (LogP) between an organic and an aqueous phase is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method (Octanol-Water)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve the compound in one of the phases.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a flask and agitate until equilibrium is reached.

-

Phase Separation: Centrifuge to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

-

Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP determination.

Chemical Stability Assessment

Causality: Understanding the degradation pathways of a compound is crucial for determining its shelf-life and potential for in-vivo metabolism.

Methodology: Forced Degradation Studies

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature.

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Elevated temperature in a neutral solution.

-

Photolytic: Exposure to UV and visible light.

-

-

Time Points: Sample the solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradants.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern on the benzothiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with characteristic signals for the aromatic carbons, the thiazole ring carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.[6]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the C=N stretching of the thiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This compound is a molecule of significant interest for drug discovery due to its versatile chemical structure. While direct experimental data is sparse, this guide provides a comprehensive framework for its characterization based on the properties of analogous compounds and established analytical methodologies. The successful execution of the described experimental protocols will enable researchers to build a complete physicochemical profile of this compound, facilitating its advancement in the drug development pipeline.

References

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Retrieved from [Link]

-

Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 2-amino-4-methyl-benzothiazole.

-

PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. Retrieved from [Link]

-

MDPI. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]

-

PubMed Central. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, propose a robust synthetic pathway, and explore its potential as a versatile scaffold in medicinal chemistry.

Introduction: The Prominence of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3][4] The subject of this guide, this compound, is a specifically substituted derivative with functional groups that offer multiple points for chemical modification, making it a highly attractive building block for the synthesis of novel therapeutic agents.

While this specific compound is of great interest, it is important to note that a dedicated CAS number for the free carboxylic acid is not readily found in major chemical databases. However, its corresponding methyl ester, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate , is a known compound with the CAS number 225525-63-3 .[5] This guide will therefore provide a detailed pathway for the synthesis of the target carboxylic acid, proceeding through this well-documented ester intermediate.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

Structure and Identification

The chemical structure of this compound is presented below, along with its key identifiers.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H8N2O2S |

| CAS Number | Not readily available for the free acid. |

| Related CAS Number | 225525-63-3 (for the methyl ester)[5] |

Physicochemical Characteristics

The predicted physicochemical properties of this compound are summarized in the following table. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 208.24 g/mol | [6] |

| XLogP3-AA | 2.4 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 93.6 Ų | [7] |

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

This step involves the formation of the benzothiazole ring system through a thiocyanation and cyclization reaction.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of methyl 4-amino-3-methylbenzoate in glacial acetic acid.

-

Thiocyanation: Add 4 equivalents of potassium thiocyanate (KSCN) to the solution and stir at room temperature for 45 minutes.[1]

-

Cyclization: Cool the reaction mixture to 10°C in an ice bath. Prepare a solution of 2 equivalents of bromine in a minimal amount of glacial acetic acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.[1]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice and carefully basify to a pH of 8 using a 25% aqueous ammonia solution. The resulting precipitate is the desired methyl ester.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

-

Reaction Setup: Suspend the purified methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a versatile scaffold for the development of new therapeutic agents.

Caption: Potential sites for derivatization on the this compound scaffold.

The three primary sites for chemical modification are:

-

The 2-Amino Group: This nucleophilic group can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can modulate the compound's pharmacokinetic properties and its interactions with biological targets.

-

The 6-Carboxylic Acid Group: This functional group provides a handle for the formation of esters and amides, allowing for the attachment of various side chains. This is a common strategy for improving cell permeability and creating prodrugs.

-

The Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule.

The 2-aminobenzothiazole scaffold has been explored for a range of therapeutic applications, and derivatives of this core have shown promise as:

-

Anticancer Agents: By targeting various kinases and other signaling pathways involved in cell proliferation.[2][4]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[1]

-

Neuroprotective Agents: Showing potential in the treatment of diseases such as Alzheimer's and Parkinson's.[1]

Conclusion

References

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.

-

PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole.

- Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12.

- Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5099.

- Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8153–8162.

- Li, Y., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

-

Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

- Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.

- Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27015–27035.

-

Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

- Kamal, A., et al. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(4), 5923–5951.

- Kamal, A., et al. (2017). 2-Aminobenzothiazoles in anticancer drug design and discovery. Expert Opinion on Drug Discovery, 12(10), 1035–1052.

Sources

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 66947-92-0|Methyl 2-amino-1,3-benzothiazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this document leverages expert analysis of its structural attributes, data from closely related analogues, and fundamental chemical principles to predict its solubility profile. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to accurately determine its solubility, ensuring a robust and reproducible approach to characterization.

Molecular Structure and Physicochemical Drivers of Solubility

A molecule's solubility is intrinsically governed by its structure. This compound is a complex heterocyclic system featuring multiple functional groups that dictate its interaction with various solvents.

-

Amphoteric Nature : The molecule possesses both a basic primary amine (-NH₂) at the 2-position and an acidic carboxylic acid (-COOH) at the 6-position. This makes the compound amphoteric, capable of acting as either an acid or a base. In aqueous systems, its solubility is expected to be minimal at its isoelectric point and increase significantly in both acidic (forming a soluble cation) and basic (forming a soluble anion) conditions.

-

Zwitterionic Potential : The presence of both acidic and basic centers allows for the formation of a zwitterion, an internal salt. This intramolecular charge separation significantly increases the molecule's polarity, which tends to decrease its solubility in non-polar organic solvents but may enhance it in highly polar, protic solvents.

-

Hydrogen Bonding : The amino group acts as a hydrogen bond donor, while the carboxylic acid group is both a donor (hydroxyl proton) and an acceptor (carbonyl oxygen). The nitrogen and sulfur atoms in the benzothiazole ring can also act as hydrogen bond acceptors. This high capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

-

Aromatic Core : The fused benzothiazole ring system is largely non-polar and hydrophobic. This region of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

The overall solubility in any given organic solvent is a result of the interplay between these competing factors: the polar, hydrogen-bonding functional groups and the non-polar aromatic core.

Caption: Figure 1: Key Structural Features Influencing Solubility.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Expert Insights |

| Polar Protic | Methanol, Ethanol | Moderate to High | The -NH₂ and -COOH groups can form strong hydrogen bonds with the solvent's hydroxyl group. The alkyl chain of the alcohol may also interact favorably with the benzothiazole core. A synthesis procedure for the related 2-aminobenzothiazole-6-carboxylic acid notably uses methanol as a reaction solvent, implying sufficient solubility.[2] |

| Polar Aprotic | DMSO, DMF | High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the amino and carboxylic acid groups. DMSO, in particular, is a common solvent for dissolving complex, poorly soluble benzothiazole derivatives for biological screening and synthesis.[3] |

| Polar Aprotic | Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be lower, as it may struggle to disrupt the strong intermolecular hydrogen bonds (crystal lattice energy) of the solid compound. |

| Halogenated | Dichloromethane (DCM) | Low | DCM has an intermediate polarity but cannot act as a hydrogen bond donor and is a very weak acceptor. A patent for the analogue without the carboxylic acid group notes that its hydrochloride salt is suspended, not dissolved, in methylene chloride.[4] The free base with the additional polar carboxylic acid group is predicted to have even lower solubility. |

| Ethers | Tetrahydrofuran (THF) | Low | THF is a weaker polar aprotic solvent. It is unlikely to effectively solvate the highly polar, zwitterionic character of the molecule. |

| Non-Polar Aromatic | Toluene | Very Low | The non-polar nature of toluene is a poor match for the polar functional groups. However, the related 2-amino-4-methylbenzothiazole was successfully crystallized from a heptane-toluene mixture, indicating some minimal solubility in less polar media, likely driven by the aromatic core.[5] |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | The significant mismatch in polarity between the highly polar solute and the non-polar solvent will result in negligible solubility, based on the "like dissolves like" principle. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical fact, rigorous experimental determination is essential. The Shake-Flask method is a globally recognized standard for measuring the solubility of compounds.[6] It is a self-validating system designed to ensure that a saturated solution in thermodynamic equilibrium is achieved.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Detailed Step-by-Step Methodology

-

Preparation : Add an excess of this compound (e.g., 5-10 mg) to a series of clear glass vials, one for each solvent to be tested. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition : Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each corresponding vial.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time.

-

Expert Insight: A preliminary time-to-equilibrium study is recommended. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical. For complex heterocyclic systems, 48 hours is often a safe starting point.

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the same temperature is the preferred method to ensure clear separation of the supernatant.

-

Sampling and Dilution : Carefully withdraw a known aliquot of the clear supernatant. Immediately perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

-

Construct a calibration curve using at least five standards of known concentration.

-

The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution Factor)

-

Caption: Figure 2: Shake-Flask Method Workflow.

Conclusion and Practical Implications

Understanding the solubility of this compound is paramount for its effective utilization. Based on its amphoteric and zwitterionic nature, it is predicted to be most soluble in highly polar aprotic solvents like DMSO and DMF, with moderate to high solubility in polar protic solvents such as methanol. Conversely, its solubility is expected to be low in halogenated solvents and negligible in non-polar media. This profile suggests that for synthetic workups, crystallization might be induced by adding a non-polar anti-solvent (like heptane or toluene) to a solution in a more polar solvent (like ethanol or methanol). For formulation and biological testing, DMSO is likely the solvent of choice for creating stock solutions. The provided experimental protocol offers a definitive and trustworthy method for obtaining precise quantitative data, which is indispensable for process optimization, formulation development, and regulatory submissions.

References

- Hein, D. W., et al. (1957). Process for the production of 2-amino-4-methyl-benzothiazole. U.S. Patent 4,435,576A.

-

Allen, C. F. H., & VanAllan, J. A. (1946). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 26, 11. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from PubChem. [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Scientific Research Publishing. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from Solubility of Things. [Link]

-

University of Malaysia Pahang. (n.d.). Experiment 1: Determination of Solubility Class. Faculty of Chemical & Natural Resources Engineering. [Link]

-

Krasavin, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8136–8143. [Link]

-

Zhang, H., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1359654. [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2012). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 17(12), 14338–14362. [Link]

-

ResearchGate. (n.d.). Benzothiazole derivatives with varied substituents: Synthesis, aggregated luminescence properties, and application in single-component WLEDs. Request PDF. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry & Biochemistry. [Link]

-

Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]

-

Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from Sciencemadness.org. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Benzothiazole. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5698. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Spectroscopic Data for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid: A Search for Definitive Characterization

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the target molecule, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, has yielded no direct observational data within publicly accessible chemical databases and scientific literature. While information is available for structurally related compounds, a complete spectral analysis for the specified molecule remains elusive.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of the spectroscopic characteristics of this compound. However, the foundational experimental data necessary for such a guide is not currently available through the conducted searches.

Available Data on Analogous Structures

To aid researchers in related fields, this section summarizes the available spectroscopic information for structurally similar molecules. It is crucial to emphasize that this data should not be used as a direct substitute for the experimental data of this compound, as minor structural changes can lead to significant shifts in spectral patterns.

2-Amino-4-methylbenzothiazole

This compound lacks the C6-carboxylic acid functional group of the target molecule. Its available data provides a foundational understanding of the 2-amino-4-methylbenzothiazole core.

-

¹H NMR: Data for this compound is available and would show signals corresponding to the aromatic protons and the methyl group.[1] The absence of the carboxylic acid proton signal is a key differentiator.

-

IR Spectroscopy: The IR spectrum of 2-amino-4-methylbenzothiazole would exhibit characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, and C=N stretching of the thiazole ring.[1][2] The broad O-H stretch characteristic of a carboxylic acid would be absent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight of approximately 164.23 g/mol .[1]

2-Methyl-1,3-benzothiazole-6-carboxylic acid

This analog possesses the C6-carboxylic acid group but has a methyl group at the C2 position instead of an amino group.

Methyl 2-amino-1,3-benzothiazole-6-carboxylate

This compound is the methyl ester of the target molecule. Its spectroscopic data would be very similar, with the key difference being the signals associated with the methyl ester group instead of the carboxylic acid proton.

-

Identification: This compound is identified by the CAS number 66947-92-0 and has a molecular formula of C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol .[4] The presence of a methyl ester would introduce a characteristic singlet around 3.9 ppm in the ¹H NMR spectrum and a C=O stretch in the IR spectrum at a slightly different wavenumber compared to a carboxylic acid.

Synthesis and Characterization Context

The synthesis of related benzothiazole derivatives often involves the condensation of ortho-aminothiophenols with various reagents.[5] A publication detailing the synthesis of this compound would be the most likely source for its complete spectroscopic characterization. However, such a publication was not identified in the performed searches.

Conclusion

Due to the absence of experimentally obtained and published spectroscopic data (NMR, IR, Mass Spec) for this compound, it is not possible to provide the in-depth technical guide as requested. The synthesis and full spectral characterization of this specific molecule do not appear to be readily available in the public domain. Researchers requiring this information are encouraged to perform a dedicated synthesis and characterization or consult specialized, proprietary chemical databases that may contain this information.

References

Sources

- 1. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential biological activities of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. Direct experimental data for this specific compound is not extensively available in current literature. The insights and protocols presented herein are synthesized from comprehensive research on structurally analogous 2-aminobenzothiazole derivatives and are intended to provide a predictive framework and methodological guidance for future investigation.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[1][2] The inherent bioactivity of the benzothiazole core has established it as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide focuses on the prospective biological activities of a specific derivative, This compound . While this molecule itself is not extensively characterized in the literature, its core structure, the 2-aminobenzothiazole moiety, is a well-spring of pharmacologically active compounds.[3] By examining the established biological profiles of its close structural relatives, we can construct a scientifically-grounded hypothesis regarding its potential therapeutic applications. This whitepaper will delve into the three most prominent and well-documented activities of 2-aminobenzothiazole derivatives: anticancer, antimicrobial, and anti-inflammatory effects. We will explore the mechanisms of action, present quantitative data from analogous compounds, and provide detailed experimental protocols to facilitate the direct investigation of this compound.

General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of the 2-aminobenzothiazole core is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium. This reaction proceeds via an electrophilic substitution on the aromatic ring, followed by cyclization to form the benzothiazole nucleus.

Caption: General synthetic pathway for 2-aminobenzothiazole derivatives.

Potential Anticancer Activity

A vast body of research points to the significant anticancer potential of 2-aminobenzothiazole derivatives.[1][2] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[1][4]

Mechanism of Action: A Multi-Targeted Approach

The anticancer activity of benzothiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets crucial for cancer cell proliferation and survival.[5][6] Key mechanisms include:

-

Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. This includes the inhibition of PI3Kγ, cyclin-dependent kinases (CDKs), Akt, and mTOR, which are all critical nodes in signaling pathways that control cell growth, proliferation, and survival.[4][7] The benzothiazole scaffold can mimic the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity.

-

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by increasing the levels of reactive oxygen species (ROS) and causing DNA double-strand breaks, which in turn activates apoptotic pathways.[7]

-

Cell Cycle Arrest: Certain 2-aminobenzothiazole derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.[7] This prevents cancer cells from completing mitosis and dividing, ultimately leading to cell death.[7]

Caption: Workflow for the Broth Microdilution Method.

Potential Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of 2-aminobenzothiazole derivatives, suggesting their potential use in treating inflammatory conditions. [8][9][10]

Mechanism of Action: COX Inhibition

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [10]Some 2-aminobenzothiazole derivatives have been shown to inhibit COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response. [10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of novel compounds. [11][12][13] 1. Animals:

- Use male or female Wistar or Sprague-Dawley rats (150-200g).

- Acclimatize the animals for at least one week before the experiment.

- House the animals in standard conditions with free access to food and water.

2. Compound Administration:

- Divide the animals into groups (e.g., control, standard drug, and test compound groups).

- Administer the test compound (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. [13] * The standard drug group can receive a known anti-inflammatory agent like diclofenac or indomethacin. The control group receives only the vehicle.

3. Induction of Edema:

- Inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [13][14] 4. Measurement of Paw Edema:

- Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection. [11] 5. Data Analysis:

- Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

group_animals [label="Group and acclimatize rats"];

administer_compound [label="Administer test compound,\nstandard, or vehicle"];

induce_edema [label="Inject carrageenan into\nthe right hind paw"];

measure_initial [label="Measure initial paw volume\n(Time 0)"];

measure_intervals [label="Measure paw volume at\n1, 2, 3, and 4 hours"];

calculate_inhibition [label="Calculate percentage\ninhibition of edema"];

analyze_data [label="Perform statistical analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> group_animals;

group_animals -> administer_compound;

administer_compound -> induce_edema;

induce_edema -> measure_initial;

measure_initial -> measure_intervals;

measure_intervals -> calculate_inhibition;

calculate_inhibition -> analyze_data;

analyze_data -> end;

}

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, promising derivative: 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. While direct biological data for this exact molecule is nascent, its structural components—the 2-aminobenzothiazole core, a methyl group at position 4, and a carboxylic acid at position 6—are present in numerous compounds with demonstrated therapeutic activities, particularly in oncology and neurodegenerative diseases.[3][4] This document serves as a strategic whitepaper, outlining a logical, evidence-based approach to identify and validate its potential therapeutic targets. We will delve into hypothesized target classes based on established structure-activity relationships (SAR) for related analogs and provide detailed, field-proven methodologies for robust experimental validation, from initial computational screening to definitive cell-based target engagement.

Introduction: The Benzothiazole Scaffold and the Subject Molecule

Benzothiazole derivatives are renowned for their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][6] Their rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for versatile interactions—including hydrogen bonding, pi-pi stacking, and metal coordination—with various enzymatic and receptor targets.[1] Several clinically relevant drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole, feature this core structure, underscoring its therapeutic value.[2]

Our subject molecule, this compound, possesses distinct features that guide our investigation:

-

2-Aminobenzothiazole Core: This moiety is a well-established pharmacophore. The exocyclic amino group frequently acts as a hydrogen bond donor, often interacting with the hinge region of protein kinases, a critical family of drug targets.[7]

-

6-Carboxylic Acid Group: This acidic functional group can serve as a potent hydrogen bond donor/acceptor or form crucial salt-bridge interactions with basic residues (e.g., lysine, arginine) in a protein's binding pocket, enhancing both affinity and selectivity.

-

4-Methyl Group: The addition of a methyl group can influence the molecule's conformation, solubility, and metabolic stability. It can also form hydrophobic interactions within a binding site, potentially improving potency.[3]

Given the lack of extensive literature on this specific compound, our strategy is one of rational inference, leveraging the vast knowledge base of its parent scaffold to build a robust hypothesis-driven framework for target discovery.

Caption: Structural features of the subject molecule and inferred therapeutic areas.

Hypothesized Therapeutic Target Classes

Based on the extensive literature for structurally related 2-aminobenzothiazoles, we can prioritize several protein families as high-probability targets.

Protein Kinases in Oncology

The 2-aminothiazole and 2-aminobenzothiazole motifs are prevalent in numerous kinase inhibitors.[7] Deregulated kinase activity is a hallmark of many cancers, making them a primary target class.

-

VEGFR-2, EGFR, and c-Met: These receptor tyrosine kinases are critical drivers of angiogenesis, tumor growth, and metastasis.[8] Combined inhibition of these targets is a rational strategy to overcome drug resistance.[8] Benzothiazole-based urea derivatives have shown potent multi-kinase inhibitory activity against these targets.[8] The 2-amino group of our subject molecule could mimic the hinge-binding interactions of these established inhibitors.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[3] Specific 2-aminobenzothiazole derivatives have been developed as potent and isoform-selective inhibitors of PI3Kγ and PI3Kα.[3]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase implicated in cell migration, survival, and metastasis.[3] Its overexpression is common in many solid tumors. A 2-aminobenzothiazole derivative was identified as an ATP-competitive FAK inhibitor with an IC50 value of 19.5 µM.[3]

Caption: Key oncogenic pathways with hypothesized benzothiazole targets.

Enzymes in Neurodegeneration and Inflammation

-

Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE): Certain benzothiazole analogs have shown multi-targeting potential against these enzymes, which are implicated in the pathology of Alzheimer's disease.[1]

-

Cyclooxygenase (COX): The COX enzymes are key mediators of inflammation. Benzothiazole derivatives are known to possess anti-inflammatory properties, suggesting potential interaction with these targets.[6][9]

Bacterial Enzymes

The benzothiazole core is present in compounds that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[10][11] This suggests a potential application as an antibacterial agent.

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation | Supporting References |

| Protein Kinases | VEGFR-2, EGFR, c-Met, PI3K, FAK | Oncology | The 2-aminobenzothiazole scaffold is a known kinase hinge-binder. | [3][8][12] |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegeneration | Analogs show potent inhibition of these enzymes involved in Alzheimer's. | [1] |

| Monoamine Oxidases | MAO-B | Neurodegeneration | Benzothiazole derivatives have been identified as MAO-B inhibitors. | [1] |

| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Infectious Diseases | Benzothiazole-cored compounds inhibit key bacterial replication enzymes. | [10][11] |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation | The scaffold is associated with anti-inflammatory activity. | [6][9] |

Methodologies for Target Identification and Validation

A multi-pronged approach, integrating computational, biochemical, and cell-based assays, is essential for confidently identifying and validating the therapeutic targets of this compound.

Phase 1: In Silico Target Prediction and Docking

Causality: Computational methods provide a rapid, cost-effective way to prioritize potential targets from the entire human proteome, allowing for hypothesis generation before committing to resource-intensive wet lab experiments.

Protocol 1: Reverse Docking and Target Prediction

-

Ligand Preparation: Generate a 3D structure of the molecule. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Prediction: Submit the structure to a target prediction server like PASS (Prediction of Activity Spectra for Substances) or SwissTargetPrediction.[13] These tools compare the molecule to databases of known ligands and predict a ranked list of potential protein targets.

-

Prioritization: Cross-reference the predicted targets with the hypothesized classes from Section 2. Prioritize targets that appear in both lists and have strong disease relevance.

Protocol 2: Molecular Docking

-

Target Preparation: Select a high-priority target from the prediction phase (e.g., VEGFR-2, PDB ID: 4ASD). Download the crystal structure from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign charges.

-

Binding Site Definition: Identify the ATP-binding pocket (or the relevant active site) based on the co-crystallized ligand or literature data.

-

Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.

-

Analysis: Analyze the resulting poses. Scrutinize the top-ranked poses for favorable interactions:

-

Does the 2-amino group form hydrogen bonds with the kinase hinge region?

-

Does the 6-carboxylic acid form a salt bridge with a lysine or arginine residue?

-

Is the 4-methyl group situated in a hydrophobic pocket?

-

Compare the binding mode and docking score to a known inhibitor (e.g., Sorafenib for VEGFR-2).[8]

-

Phase 2: In Vitro Biochemical and Biophysical Validation

Causality: After identifying high-confidence targets in silico, it is imperative to confirm direct physical interaction and measure the functional consequence of that binding using purified proteins.

Protocol 3: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Reagents: Purified recombinant kinase (e.g., VEGFR-2), appropriate substrate, ATP, and the ADP-Glo™ reagent kit.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. Include "no enzyme" and "no compound (DMSO only)" controls.

-

Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the ADP-Glo™ protocol, which involves a luciferase-based detection system.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip).

-

Binding Measurement: Flow serial dilutions of the test compound over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Data Analysis: Measure the association (kon) and dissociation (koff) rates. Calculate the equilibrium dissociation constant (KD = koff/kon), which is a direct measure of binding affinity. A lower KD value indicates a stronger interaction.

Phase 3: Cell-Based Target Engagement and Functional Assays

Causality: Confirming that the compound interacts with its intended target within the complex environment of a living cell is the critical link between biochemical activity and physiological effect.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cancer cells (e.g., A549 or MCF-7) with the test compound or a vehicle control (DMSO).[3][8]

-

Thermal Challenge: Heat aliquots of the treated cell lysates to a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement in the cellular milieu.

Protocol 6: Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

-

Viability Assessment: Add MTT reagent to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

Caption: A workflow for target identification and validation.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic promise, built upon a scaffold with a proven track record in drug discovery. While this specific derivative requires dedicated investigation, the established pharmacology of its structural relatives provides a clear and rational path forward. The most promising initial targets lie within the protein kinase family, particularly those driving oncogenesis like VEGFR-2, PI3K, and FAK, where the 2-aminobenzothiazole core can act as a potent hinge-binding element.

The multi-phase validation strategy outlined in this guide—progressing from in silico prediction to biochemical validation and culminating in cellular target engagement—provides a robust framework to de-risk and advance this compound. Successful validation against a high-value target would position this molecule as a strong candidate for lead optimization, preclinical safety studies, and eventual entry into the drug development pipeline. Future work should focus on synthesizing focused libraries around this core to improve potency, selectivity, and ADMET properties.

References

-

Keri, R. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

-

Hassan, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

Yar, M., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

-

Patel, N. B., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules. Available at: [Link]

-

Vo, D. D., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

-

Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData. Available at: [Link]

-

Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. Available at: [Link]

-

Wang, T., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Available at: [Link]

-

Al-Khafaji, K. N. J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available at: [Link]

-

Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

-

ResearchGate. (2023). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

-

Kamal, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

-

MDPI. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available at: [Link]

-

ACS Publications. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2017). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]

-

Al-Omar, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Available at: [Link]

-

Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

-

ResearchGate. (2024). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). (PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. Available at: [Link]

-

Patel, N. B., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. PubMed Central. Available at: [Link]

-

Altıntop, M. D., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Available at: [Link]

-

ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

-

Popa, M., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Available at: [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]